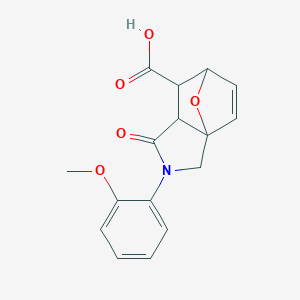
2-(2-Methoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, an isoindole group, an epoxy group, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a methoxyphenyl group (a phenyl group with a methoxy substituent), an isoindole group (a bicyclic compound consisting of a benzene ring fused to a pyrrole ring), an epoxy group (a three-membered ring consisting of two carbons and an oxygen), and a carboxylic acid group (consisting of a carbonyl group and a hydroxyl group on the same carbon) .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For example, the epoxy group could potentially undergo reactions with nucleophiles, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a methoxy group could influence its solubility .Wissenschaftliche Forschungsanwendungen
Biologically Active Compounds of Plants
A review on natural carboxylic acids derived from plants, including their antioxidant, antimicrobial, and cytotoxic activities, suggests that the structure of such compounds significantly influences their biological activities. This study implies that compounds similar to the one might also exhibit varied biological activities based on their structural attributes. Carboxylic acids with specific configurations have shown to possess high antioxidant properties and antimicrobial activities that depend on the microbial strain and experimental conditions, indicating potential applications in developing new pharmaceuticals or food preservatives (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have been recognized for their role as inhibitors in microbial processes, highlighting the importance of understanding their effects on engineered microbes. This knowledge is critical for developing strategies to improve microbial tolerance and optimize the fermentative production of biorenewable chemicals. The inhibition mechanism involves damage to the cell membrane and a decrease in internal pH, suggesting that the compound could have applications in studying microbial resistance or in the design of more efficient biocatalytic processes (Jarboe et al., 2013).
Antioxidant Properties of Hydroxycinnamic Acids
Research on hydroxycinnamic acids (HCAs) and their antioxidant activities based on structure-activity relationships (SARs) reveals the critical role of unsaturated bonds and hydroxyl groups in their effectiveness. These findings underscore the potential of designing novel antioxidant molecules by optimizing the structure of naturally occurring carboxylic acids, including compounds with a structure similar to the one . Understanding these relationships can guide the development of new antioxidants for use in food, pharmaceuticals, and cosmetic industries (Razzaghi-Asl et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
A review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams suggests that understanding the physicochemical interactions between carboxylic acids and solvents can significantly enhance the recovery and purification processes of such compounds. This knowledge is crucial for applications in bio-based plastics and other industries seeking sustainable methods for extracting and utilizing carboxylic acids from biomass (Sprakel & Schuur, 2019).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-10-5-3-2-4-9(10)17-8-16-7-6-11(22-16)12(15(19)20)13(16)14(17)18/h2-7,11-13H,8H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLKPLJIYRQHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitrobenzo[d]oxazol-2-amine](/img/structure/B458975.png)
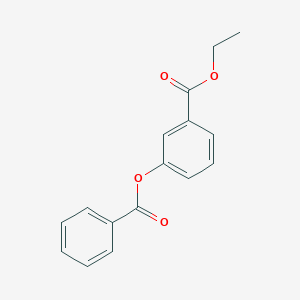
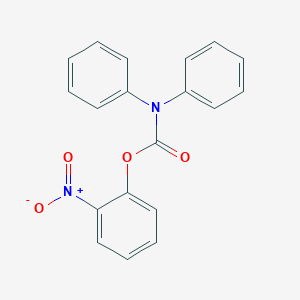
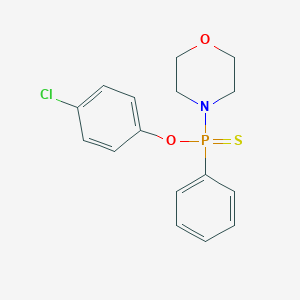
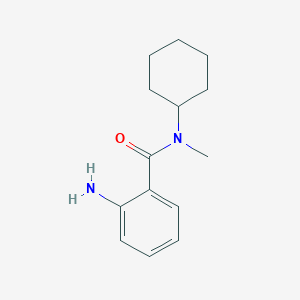

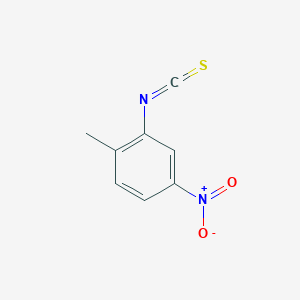
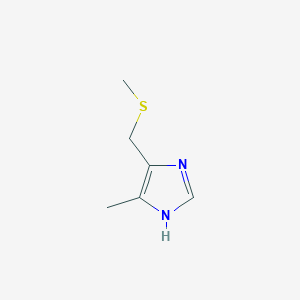
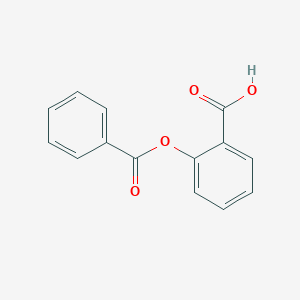
![N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea](/img/structure/B458987.png)

